(-)-11,13-Dehydroeriolin is a naturally occurring compound classified within the class of alkaloids. It is derived from various plant species and exhibits notable biological activities, making it a subject of interest in both pharmacological and chemical research. Alkaloids are characterized by their nitrogen-containing structures and often display significant physiological effects on humans and other animals.
This compound is primarily sourced from the plant Erythrina species, particularly Erythrina variegata, which is known for its traditional medicinal uses. The plant has been utilized in various cultures for its analgesic and anti-inflammatory properties. The isolation of (-)-11,13-Dehydroeriolin from these plants has led to increased interest in its potential therapeutic applications.
(-)-11,13-Dehydroeriolin belongs to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a prominent group of natural products that have garnered attention due to their diverse pharmacological activities, including antitumor, antimicrobial, and analgesic effects.
The synthesis of (-)-11,13-Dehydroeriolin can be approached through several methods, including total synthesis and extraction from natural sources.
The total synthesis may include reactions such as:
These methods require careful control of reaction conditions, including temperature, pH, and reaction time, to optimize yields and purity.
The molecular structure of (-)-11,13-Dehydroeriolin can be represented as follows:
The compound features a complex arrangement of carbon atoms with multiple stereocenters that contribute to its biological activity. The stereochemistry is crucial for its interaction with biological targets.
The structural analysis can be conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule.
(-)-11,13-Dehydroeriolin participates in various chemical reactions that can modify its structure and enhance its properties.
Each reaction type requires specific reagents and conditions:
The mechanism of action for (-)-11,13-Dehydroeriolin involves interaction with specific biological targets within cells. It is believed to exert its effects primarily through modulation of neurotransmitter systems or inhibition of certain enzymes.
Studies have shown that (-)-11,13-Dehydroeriolin exhibits significant activity in vitro against certain cancer cell lines, suggesting potential antitumor mechanisms through apoptosis induction or cell cycle arrest.
Relevant data from studies indicate that the compound maintains its integrity under various environmental conditions but should be stored away from light and moisture to prevent degradation.
(-)-11,13-Dehydroeriolin has several potential applications in scientific research:
The ongoing research into this compound highlights its significance in drug discovery and development, particularly concerning pain management and cancer therapeutics. Further studies are necessary to fully elucidate its mechanisms and optimize its therapeutic potential.
(-)-11,13-Dehydroeriolin originates from fundamental terpenoid backbone biosynthesis within Asteraceae species. This process initiates with the formation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) via two compartmentalized pathways [2]. The mevalonate (MVA) pathway operates in the cytosol, utilizing acetyl-CoA to produce farnesyl diphosphate (FPP), the C15 sesquiterpene precursor. Concurrently, plastids harbor the methylerythritol phosphate (MEP) pathway, which generates IPP and DMAPP from pyruvate and glyceraldehyde-3-phosphate [2] [7]. In Asteraceae sesquiterpene lactone producers like Stevia species, cytosolic FPP serves as the universal precursor. This compartmental separation is critical: the cytosolic MVA pathway predominantly supplies sesquiterpenoid precursors, while the plastidial MEP pathway contributes to monoterpenoids and diterpenoids [2] [5].
FPP undergoes cyclization catalyzed by sesquiterpene synthases, but prior to cyclization, the chain elongation occurs through sequential head-to-tail condensations: DMAPP + IPP → geranyl diphosphate (GPP, C10); GPP + IPP → farnesyl diphosphate (FPP, C15). The FPP molecule then folds into specific conformations (e.g., trans-trans or cis-trans) that determine the initial cyclization trajectory toward germacranolide frameworks. Notably, Asteraceae enzymes exhibit substrate channeling that optimizes flux toward bioactive sesquiterpene lactones [5] [8].
Table 1: Terpenoid Backbone Pathways in Asteraceae
Pathway | Subcellular Location | Primary Products | Precursor Role for (-)-11,13-Dehydroeriolin |
---|---|---|---|
Mevalonate (MVA) | Cytosol | Farnesyl diphosphate (FPP) | Direct precursor to germacranolide skeleton |
Methylerythritol Phosphate (MEP) | Plastids | IPP, DMAPP, GPP | Limited contribution; mainly monoterpenes |
The germacranolide skeleton formation represents a pivotal commitment step in (-)-11,13-Dehydroeriolin biosynthesis. This process begins when FPP undergoes enzymatic ionization and macrocyclization to form germacrene A, catalyzed by germacrene A synthase [5] [8]. Germacrene A is inherently unstable due to its trans-annulated 10-membered ring system and undergoes rapid Cope rearrangement to β-elemene unless stabilized enzymatically or through specific cellular conditions [5]. In Asteraceae species like Stevia and Cichorium, specialized germacrene A oxidases immediately functionalize this intermediate to prevent rearrangement, channeling it toward germacranolides [5] [8].
Following cyclization, the germacrene scaffold undergoes multi-step oxygenation:
These transformations yield core germacranolides like costunolide, a universal precursor to more oxidized derivatives including (-)-11,13-Dehydroeriolin [3] [8]. The stereochemistry at C6 and C7 positions is strictly controlled during lactonization, typically resulting in 6α,7α-trans-lactones with defined chirality. Recent isotopic labeling studies in Stevia monardaefolia confirm that the germacrene A → costunolide conversion proceeds with >98% stereospecificity [1] [5].
The biosynthesis of (-)-11,13-Dehydroeriolin culminates in oxidative dehydrogenation at the Δ¹¹,¹³ position. This transformation converts eriolin (a hypothetical saturated lactone precursor) into the α,β-unsaturated system characteristic of dehydroeriolin. The reaction is catalyzed by NADPH-dependent dehydrogenases or flavin-containing oxidases that generate the conjugated exocyclic methylene group at C13 [1] [3] [6].
Biochemical evidence from related germacranolides (e.g., parthenolide derivatives) indicates this dehydrogenation proceeds via a two-step mechanism:
The C11–C13 dehydrogenation significantly enhances biological activity by introducing an electrophilic Michael acceptor site capable of reacting with biological nucleophiles (e.g., cysteine residues in proteins) [6] [10]. In Stevia monardaefolia, this modification is enzymatically analogous to the production of 11,13-dihydroeucannabinolide, where a heliangolide-type germacranolide undergoes site-specific desaturation [1]. Mass spectrometry studies confirm that the dehydrogenation occurs late in the pathway, acting on the fully formed germacranolide scaffold [6] [10].
Table 2: Key Oxidative Modifications in (-)-11,13-Dehydroeriolin Biosynthesis
Enzyme Class | Reaction Catalyzed | Chemical Outcome | Positional Specificity |
---|---|---|---|
Germacrene A oxidase | C6-Hydroxylation | Enol intermediate for lactonization | C6 (allylic position) |
Lactone synthase | C12-Carboxylation & cyclization | γ-Lactone formation | C6-C12 bond formation |
Dehydrogenase (NADPH-dependent) | C11-Hydroxylation | Allylic alcohol intermediate | C11 (exocyclic methylene) |
Serine dehydratase | H₂O Elimination | Δ¹¹,¹³ double bond formation | C11-C13 positions |
The stereochemical integrity of (-)-11,13-Dehydroeriolin is governed by enzymatic chirality transfer throughout its biosynthesis. The initial cyclization by germacrene A synthase establishes the trans-fused configuration of the 10-membered ring with strict enantiomeric control, yielding exclusively the (-)-germacrene A enantiomer in Asteraceae [5] [8]. Subsequent hydroxylations exhibit facial selectivity:
The Δ¹¹,¹³ dehydrogenation retains the E-configuration (trans) across the double bond, consistent with antiperiplanar elimination during dehydration [1] [3]. Computational studies of germacranolide synthases reveal chiral active site pockets that enforce chair-boat conformational flipping during cyclization, ensuring the correct (7R,10S) configuration observed in eriolin derivatives [5] [8].
In Stevia species, the final conversion to (-)-11,13-Dehydroeriolin involves a stereospecific dehydrogenase that recognizes only the 7R,10S eriolin enantiomer. This enzyme exhibits no activity toward epimers at C7 or C10, explaining the enantiomeric purity (>99% ee) of naturally occurring dehydroeriolin [1] [3]. Such stereochemical fidelity is biologically significant, as the α-methylene-γ-lactone moiety requires precise three-dimensional positioning for target engagement in biological systems [3] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0